1-Phenylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Mechanism of Action
- Activation of μ-opioid receptors inhibits ascending pain pathways, alters pain perception, and results in CNS depression .
- Additionally, meperidine’s antishivering effects are thought to result from the activation of κ-opioid receptors .
- Normeperidine has a longer elimination half-life and can accumulate in patients with renal disease, potentially leading to seizures .
- It provides effective postoperative pain management and is also used to prevent and treat postoperative shivering .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylpiperidine with chloroformic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to maintain consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines. The reaction conditions vary depending on the specific reagent used.
Major Products Formed:
Oxidation: The oxidation of this compound can yield phenylpiperidine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can produce 1-Phenylpiperidine-4-carboxylic acid derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted phenylpiperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: It has been explored for its potential use in the development of pharmaceuticals, particularly in the treatment of pain and neurological disorders.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Isonipecotic acid
Meperidine hydrochloride
1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride
Properties
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZAPQHSZCXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741558 | |
Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209005-67-4 | |
Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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